

Application Note: Scalable Asymmetric Synthesis of (R)-Azepan-3-ol

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Compound of Interest

Compound Name: (R)-Azepan-3-ol

Cat. No.: B8189368

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Abstract & Strategic Overview

(R)-Azepan-3-ol (CAS: 124932-43-0) is a privileged seven-membered heterocyclic scaffold used in the synthesis of high-value pharmaceutical targets, including kinase inhibitors and antagonists for CGRP and muscarinic receptors. While racemic azepanes are easily accessible, the scalable production of the enantiopure (R)-isomer poses significant challenges due to the flexibility of the seven-membered ring and the difficulty of remote stereocontrol.

This guide details a Scalable Asymmetric Transfer Hydrogenation (ATH) route. Unlike classical resolution methods (which are limited to 50% yield) or chiral pool syntheses (often requiring expensive, multi-step homologation), this protocol utilizes a robust Dieckmann Condensation to build the ring, followed by a highly enantioselective Ruthenium-catalyzed reduction. This strategy ensures high atom economy, safety, and scalability suitable for kilogram-scale GMP manufacturing.

Key Advantages of This Protocol

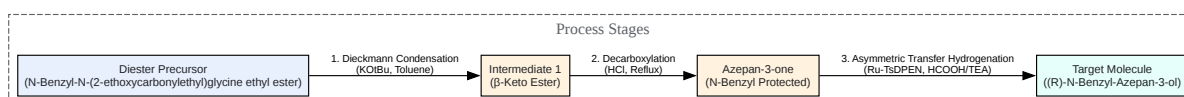
- **Atom Economy:** Avoids the 50% loss inherent in kinetic resolutions.

- Scalability: Uses standard unit operations (crystallization, distillation) and avoids chromatographic purification for intermediates.
- Safety: Eliminates the use of hazardous azides (Schmidt reaction) or unstable diazo compounds (ring expansion).

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical stages. The core strategy relies on constructing the 7-membered ketone first, then setting the stereocenter via catalysis.

Reaction Scheme (Graphviz)



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Figure 1: Retrosynthetic pathway utilizing Dieckmann cyclization and Asymmetric Transfer Hydrogenation (ATH).

Detailed Experimental Protocol

Stage 1: Ring Construction via Dieckmann Condensation

Objective: Synthesis of 1-benzylazepan-3-one.[1] Principle: Intramolecular Claisen condensation of a diester followed by hydrolysis and decarboxylation.

Materials

- Precursor: N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 equiv)
- Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) or Sodium ethoxide (NaOEt).

- Solvent: Anhydrous Toluene (10 V).
- Quench: Acetic acid or dilute HCl.

Protocol

- Inertion: Charge a reactor with anhydrous Toluene under atmosphere.
- Base Addition: Add KOtBu (1.2 equiv) and cool to 0–5 °C.
- Cyclization: Add the diester precursor dropwise over 2 hours, maintaining internal temperature <10 °C.
 - Critical Process Parameter (CPP): Exothermic reaction. Rapid addition can lead to polymerization.[2]
- Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.[1]
- Quench: Cool to 0 °C and quench with acetic acid (1.3 equiv).
- Decarboxylation (One-Pot): Add 6M HCl (3.0 equiv) to the crude mixture and heat to reflux (90–100 °C) for 4 hours. This effects both hydrolysis of the ester and decarboxylation of the -keto acid.
 - Safety Note: Significant off-gassing occurs. Ensure condenser and scrubber are active.
- Workup: Cool to RT. Basify with NaOH to pH 10. Extract with Ethyl Acetate (EtOAc).[1] Wash organics with brine, dry over , and concentrate.
- Purification: Vacuum distillation (bp ~110–115 °C at 0.5 mmHg) yields the 1-benzylazepan-3-one as a pale yellow oil.

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to **(R)-Azepan-3-ol**. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN]. Note: The (R,R) ligand typically induces the (R) configuration in cyclic ketones, but this must be confirmed via HPLC for the specific substrate batch.

Materials

- Substrate: 1-Benzylazepan-3-one (1.0 equiv).
- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
- Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Protocol

- Catalyst Prep: In a separate vessel, dissolve the Ru-catalyst in degassed DCM.
- Reaction Setup: Charge the reactor with 1-Benzylazepan-3-one and DCM (5 V). Degas by sparging with

for 15 mins.
- Reagent Addition: Add the Formic Acid/TEA mixture (3.0 equiv) followed by the catalyst solution.
- Reaction: Stir at 25–30 °C for 12–24 hours.
 - CPP:[3] Temperature control is vital. Higher temperatures increase rate but may erode enantiomeric excess (ee).
- Monitoring: Monitor conversion by HPLC. Target >98% conversion.
- Workup: Quench by adding water. Separate layers. Wash organic layer with saturated

(to remove residual formic acid) and brine.

- Isolation: Concentrate the organic phase. The product, (R)-1-benzylazepan-3-ol, is often a solid or viscous oil that can be recrystallized from n-Heptane/IPA to upgrade ee if necessary.

Stage 3: Deprotection (Optional)

If the free amine is required:

- Hydrogenation: Dissolve (R)-1-benzylazepan-3-ol in MeOH. Add Pd/C (10% w/w).
- Conditions: Hydrogenate at 3–5 bar pressure at RT for 6 hours.
- Filtration: Filter catalyst to yield **(R)-Azepan-3-ol**.

Analytical Control & Quality Assurance

Enantiomeric Excess (ee) Determination

Establish a chiral HPLC method to validate the stereochemistry.

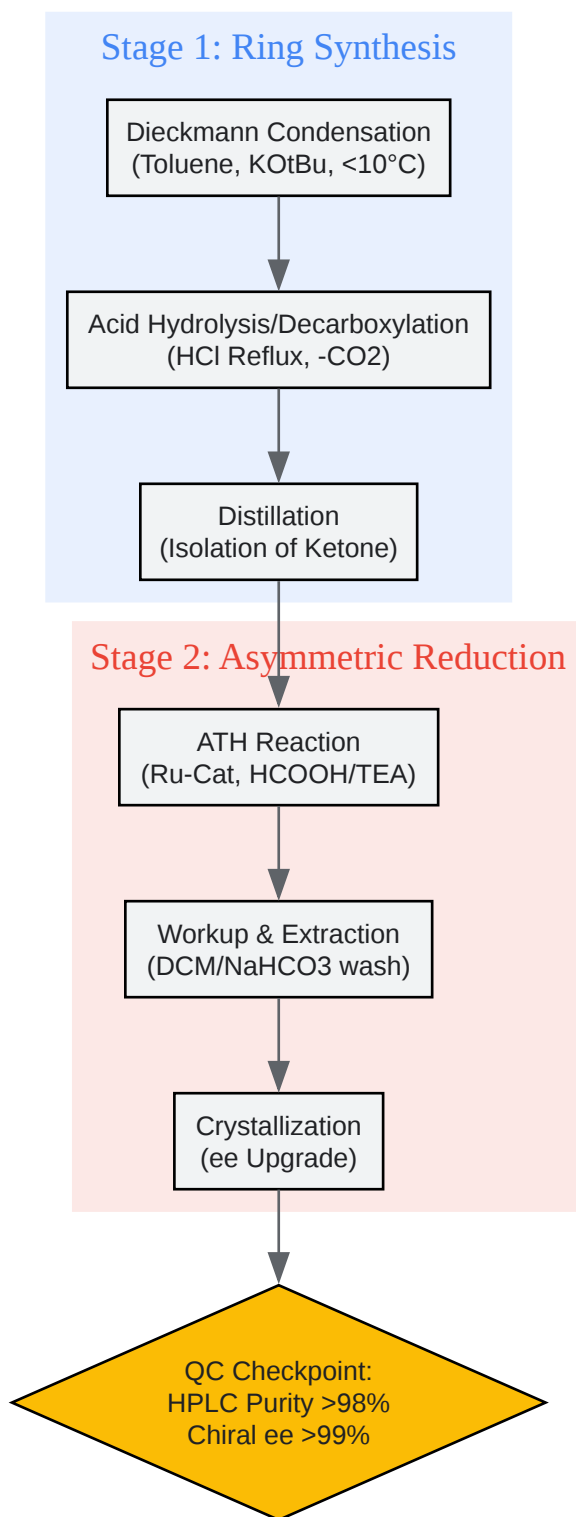
Parameter	Condition
Column	Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm)
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Retention Times	(S)-Isomer: ~8.5 min; (R)-Isomer: ~10.2 min (Verify with standards)

Specification Targets

- Purity (HPLC): > 98.0%
- Chiral Purity (ee): > 99.0% (after recrystallization)

- Residual Ruthenium: < 10 ppm (requires scavenger resin treatment if used in late-stage pharma).

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis of **(R)-Azepan-3-ol**.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Stage 1	Polymerization of diester; Water in solvent.	Ensure strict anhydrous conditions. Slow addition of diester is critical to favor intramolecular cyclization over intermolecular polymerization.
Low ee in Stage 2	Temperature too high; Catalyst degradation.	Maintain T < 30°C. Degas solvents thoroughly (Ru-hydrides are oxygen sensitive). Verify ligand integrity.
Incomplete Conversion	Poisoned catalyst; pH drift.	Ensure starting material is distilled (remove amine/sulfur impurities). Add more HCOOH/TEA azeotrope if pH becomes too basic.

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